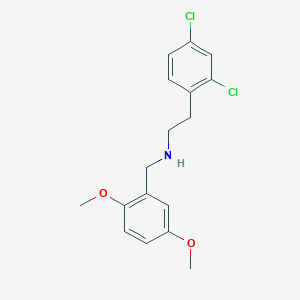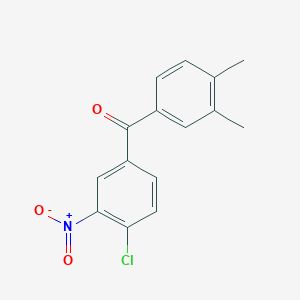
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine, commonly known as 2C-H, is a synthetic phenethylamine that belongs to the 2C family of psychedelics. It was first synthesized in 1974 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-H is known for its potent psychoactive effects and is often used as a research chemical in scientific studies.
Mecanismo De Acción
The exact mechanism of action of 2C-H is not fully understood, but it is known to act as a partial agonist at the 5-HT2A receptor. This results in the activation of downstream signaling pathways that are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. The psychoactive effects of 2C-H are thought to be mediated by its effects on these pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-H are complex and vary depending on the dose, route of administration, and individual factors. At low doses, 2C-H is reported to produce mild psychedelic effects, such as altered perception, enhanced mood, and increased sociability. At higher doses, it can cause more intense effects, such as visual hallucinations, ego dissolution, and altered sense of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2C-H in laboratory experiments has several advantages, including its high potency, selectivity for the 5-HT2A receptor, and relatively low toxicity. However, there are also limitations to its use, such as the lack of standardized dosing protocols, potential for adverse effects, and legal restrictions on its use.
Direcciones Futuras
There are several potential future directions for research on 2C-H. One area of interest is the development of novel therapeutic agents based on the structure of 2C-H. Another area of interest is the investigation of the long-term effects of 2C-H use on brain function and behavior. Additionally, further research is needed to elucidate the mechanisms underlying the psychoactive effects of 2C-H and to develop safe and effective dosing protocols for its use in research settings.
Conclusion:
In conclusion, 2-(2,4-dichlorophenyl)-N-(2,5-dimethoxybenzyl)ethanamine, or 2C-H, is a synthetic phenethylamine that has been used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Its mechanism of action involves partial agonism at the serotonin 5-HT2A receptor, resulting in downstream effects on neurotransmitter release, neuronal excitability, and synaptic plasticity. While there are advantages and limitations to its use in laboratory experiments, further research is needed to fully understand its effects and potential applications.
Métodos De Síntesis
The synthesis of 2C-H involves the reaction of 2,4-dichlorophenylacetonitrile with 2,5-dimethoxybenzylmagnesium bromide, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained as a white crystalline powder with a melting point of 217-219°C.
Aplicaciones Científicas De Investigación
2C-H has been used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Studies have shown that 2C-H has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has been suggested that 2C-H may have potential as a treatment for depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-21-15-5-6-17(22-2)13(9-15)11-20-8-7-12-3-4-14(18)10-16(12)19/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOPORLIDRGTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclohexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5090301.png)
![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5090319.png)
![10-acetyl-3-(2-furyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090328.png)
![methyl 4-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B5090329.png)
![6-bromo-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B5090337.png)

![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)

![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)